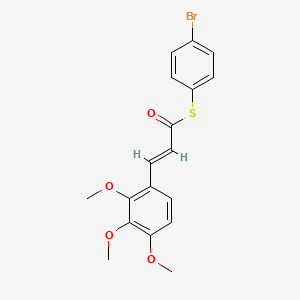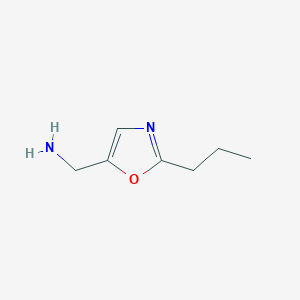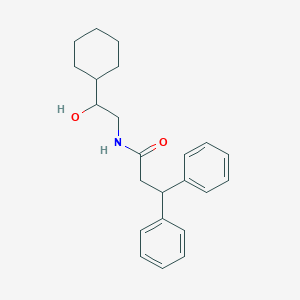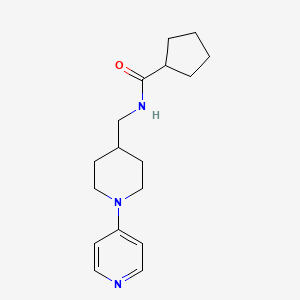
3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one, also known as 3-MNP, is a compound of interest to the scientific community due to its potential applications in various areas. This compound is a nitroalkene that belongs to the family of phenylalkenes, which are compounds containing a phenyl ring and an alkene group. 3-MNP has been studied for its potential use in organic synthesis, as a building block for the synthesis of other compounds, and for its potential applications in biomedical research.
科学的研究の応用
Solvatochromism and Solvatochromic Switches
3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one and its related compounds demonstrate solvatochromic properties, making them useful in studying the interactions between dyes and their solvent environments. These compounds show a reversal in solvatochromism and unusual UV-vis spectroscopic behaviors, which can be instrumental in investigating binary solvent mixtures and understanding solvent-solvent and solute-solvent interactions (Nandi et al., 2012).
Biodegradation Studies
Studies on related nitrophenol compounds have implications for environmental bioremediation. Research on the biodegradation of these compounds by microorganisms like Ralstonia sp. SJ98 can inform efforts to degrade toxic compounds in contaminated environments, contributing to environmental cleanup and pollution reduction (Bhushan et al., 2000).
Synthesis of Tryptophan Precursor
Compounds similar to 3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one have been used in the synthesis of tryptophan precursors. These studies are significant for understanding biochemical pathways and potentially synthesizing essential amino acids (Tanaka et al., 1989).
Optical Storage and Birefringence Studies
These compounds play a role in optical storage technologies. They have been used in studying the cooperative motion of polar side groups in amorphous polymers, contributing to the development of materials with high photoinduced birefringence, relevant for optical data storage and photonic applications (Meng et al., 1996).
Photophysical Properties
The study of chalcone derivatives, which are structurally similar to 3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one, in various solvents contributes to understanding their photophysical properties. This research is important for designing molecules with specific optical characteristics, beneficial in fields like photonics and molecular electronics (Kumari et al., 2017).
Structural Characterization and Nonlinear Optical Studies
These compounds have been studied for their structural characteristics and nonlinear optical properties. Understanding their molecular structure and behavior under different conditions is crucial for applications in nonlinear optics and photonic devices (Prabhu et al., 2017).
DNA-binding Studies and Biological Activities
Nitrosubstituted acyl thioureas, closely related to 3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one, have been studied for their DNA-binding properties. This research is significant in understanding the potential anticancer properties and biological activities of these compounds (Tahir et al., 2015).
特性
IUPAC Name |
(E)-3-(4-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-12-5-7-13(8-6-12)9-10-16(18)14-3-2-4-15(11-14)17(19)20/h2-11H,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRXRUCMKRIPTF-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,4-dimethylphenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2914066.png)
![Methyl 6,7-dihydro-4H-pyrano[3,4-d]isoxazole-3-carboxylate](/img/structure/B2914067.png)

![methyl 2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2914071.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2914072.png)
![[1-(4-Methoxyphenyl)-5-methyltriazol-4-yl]methanamine;dihydrochloride](/img/structure/B2914073.png)

![3-[(2S,5R)-5-(trifluoromethyl)oxolan-2-yl]propanoic acid](/img/structure/B2914079.png)
![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2914080.png)
![Methyl 3-(4-{[(3-fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2914083.png)
![[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2914084.png)

